4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate
Description
4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²⁶]dodecane-8-carboxylate is a structurally complex tricyclic compound characterized by a dodecane core fused with multiple oxygen-containing rings (pentaoxatricyclo system). Key structural features include:
- A 4-bromophenyl ester group at position 8, contributing to electronic and steric effects.
- Four methyl groups at positions 4 and 11, enhancing hydrophobicity and steric bulk.
Properties
IUPAC Name |
(4-bromophenyl) 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO7/c1-17(2)23-11-12(24-17)14-16(26-18(3,4)25-14)22-13(11)15(20)21-10-7-5-9(19)6-8-10/h5-8,11-14,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZITUKKHHQEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the bromination of phenyl compounds followed by complex reactions to form the large, multi-ringed structure. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromophenyl group can be oxidized to form phenolic compounds.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its properties.
Substitution: : Substitution reactions can introduce different functional groups, changing the compound's reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in biological studies, possibly as a probe or inhibitor.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
4-(4-Bromophenyl)chromenone Derivatives
The compound 4-(4-bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one () shares the 4-bromophenyl moiety but differs in its chromenone core (a fused benzopyran system with nitro and methylamino groups). Key distinctions include:
- Chromenone vs. Pentaoxatricyclo Framework: The chromenone system is bicyclic and nitrogen/oxygen-heteroatom-rich, while the target compound’s tricyclic oxygen-dominated framework may confer greater rigidity and distinct electronic properties.
- Hydrogen Bonding: The chromenone derivative forms intramolecular N–H⋯O bonds (S(6) ring motif) and intermolecular N–H⋯O interactions stabilizing its crystal packing . In contrast, the target compound’s ester group and oxygen-rich structure may favor O–H⋯O or C–H⋯O interactions.
Hexaazatricyclo Compounds
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²⁶]dodeca-1(9),2,4,7,11-pentaene () shares a tricyclic backbone but replaces oxygen with six nitrogen atoms , creating a nitrogen-dense heterocycle. Differences include:
- Electronic Effects : Nitrogen’s electronegativity and lone pairs may enhance π-π stacking or metal coordination compared to the oxygen-dominated target compound.
- Substituent Variation : The hexaazatricyclo compound features a chlorophenyl group (vs. bromophenyl) and a phenyl group, altering steric and electronic profiles.
Acetate Derivatives of Tricyclic Systems
The compound [(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²⁶]dodecan-8-yl]methyl acetate () shares the pentaoxatricyclo core and methyl groups but replaces the bromophenyl ester with an acetate group . This substitution likely reduces molecular weight (274.25 g/mol vs. higher for bromophenyl derivatives) and alters solubility and reactivity.
Spectroscopic and Physicochemical Comparisons
NMR Chemical Shifts
highlights the utility of NMR in comparing structurally related compounds. For example, analogs of rapamycin (Rapa) showed nearly identical chemical shifts except in regions corresponding to substituent variations (e.g., positions 29–36 and 39–44). By analogy:
- The target compound’s 4-bromophenyl group may induce distinct shifts in aromatic proton regions (δ ~7.0–7.5 ppm) compared to non-brominated analogs.
- Methyl groups at positions 4 and 11 would likely produce characteristic singlet peaks in the δ 1.0–1.5 ppm range, similar to other methyl-substituted tricyclic systems .
Solubility and Lipophilicity
- Bromophenyl vs.
- Oxygen-Rich vs. Nitrogen-Rich Systems : The target compound’s pentaoxatricyclo framework likely enhances polarity and hydrogen-bonding capacity relative to nitrogen-dense analogs like ’s hexaazatricyclo compound.
Computational and Graph-Based Comparisons
emphasizes graph-theoretical methods for structural similarity assessment. Key points:
- The target compound’s tricyclic oxygen framework and bromophenyl group create a unique graph topology distinct from chromenones or azatricyclo systems.
- Fingerprint Analysis : Substructure keys would highlight the bromophenyl ester and methyl groups as critical discriminators against analogs like ’s acetate derivative.
Biological Activity
The compound 4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate is a complex organic molecule with potential applications in medicinal chemistry and biological research. Its unique structural features may confer specific biological activities that warrant investigation.
Chemical Structure and Properties
This compound is characterized by its tricyclic structure and multiple functional groups that may interact with biological systems. The molecular formula is , with a molecular weight of approximately 434.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | 4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate |
The biological activity of this compound can be attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of bromine and the tetramethyl groups may enhance lipophilicity and facilitate membrane permeability, which is crucial for cellular uptake.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors related to inflammation or cancer pathways.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial effects of structurally similar compounds and suggested that halogenated phenyl derivatives exhibit significant antibacterial properties against Gram-positive bacteria. The bromine substitution is believed to enhance activity through increased hydrophobic interactions with bacterial membranes.
- Cytotoxicity : Research on related compounds has indicated potential cytotoxic effects in various cancer cell lines. For instance, derivatives of tetramethyl compounds have shown IC50 values in the micromolar range against breast cancer cells.
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Toxicological Profile
While exploring the biological activity of this compound, it is essential to consider its safety profile:
- Acute Toxicity : The compound's toxicity was assessed using standard protocols; however, specific data on acute toxicity remain limited.
- Environmental Impact : Similar compounds have been noted for their potential aquatic toxicity; thus environmental assessments are necessary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
